

Application Notes and Protocols for MK-8722 (In Vitro)

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Compound of Interest

Compound Name: MK8722

Cat. No.: B609113

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Introduction

MK-8722 is a potent, direct, and systemic pan-AMPK (5'-adenosine monophosphate-activated protein kinase) activator.[1][2] It functions as an allosteric activator for all 12 mammalian AMPK complexes, binding to a cleft between the α and β subunits known as the Allosteric Drug and Metabolite (ADaM) site.[3][4] MK-8722 activates phosphorylated AMPK (pAMPK) complexes with high potency, exhibiting EC50 values in the low nanomolar range, and demonstrates synergistic activation with AMP.[1][5]

AMPK is a crucial serine/threonine protein kinase that acts as a master regulator of cellular energy homeostasis.[3][6] Upon activation, it promotes ATP-generating catabolic pathways (e.g., fatty acid oxidation and glucose uptake) while inhibiting ATP-consuming anabolic processes (e.g., lipid and protein synthesis).[6][7] Due to its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases.[2] MK-8722 serves as a valuable research tool for investigating the downstream consequences of pan-AMPK activation in various in vitro models.[8][9] These application notes provide detailed protocols for assessing the in vitro activity of MK-8722.

Data Presentation: In Vitro Activity of MK-8722

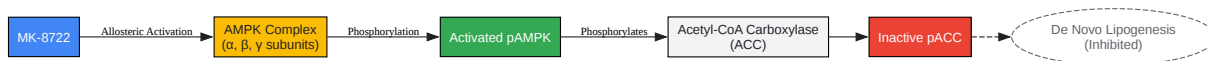
The following table summarizes the quantitative data on the in vitro potency of MK-8722 against various AMPK complexes and its effect on cellular pathways.

Target/Assay	System	Value Type	Value	Reference
Pan-AMPK complexes	Recombinant Mammalian	EC50	~1 - 60 nM	[1][5]
β1-containing pAMPK complexes	Recombinant Mammalian	EC50	~1 - 6 nM	[1][5]
β2-containing pAMPK complexes	Recombinant Mammalian	EC50	~15 - 63 nM	[1][5]
AMPK α1/β1/γ1	Recombinant Rat (Sf9 cells)	EC50	1.4 nM	[1]
AMPK α1/β2/γ1	Recombinant Rat (Sf9 cells)	EC50	7.5 nM	[1]
AMPK	Recombinant Human (Sf9 cells)	EC50	1 nM	[1]
De Novo Lipogenesis (DNL) Suppression	3T3-L1 Adipocytes	IC50	1.1 μM	[3]

Signaling Pathways and Experimental Workflow

MK-8722 Signaling Pathway

The following diagram illustrates the direct activation of AMPK by MK-8722 and the subsequent phosphorylation of a key downstream target, Acetyl-CoA Carboxylase (ACC).

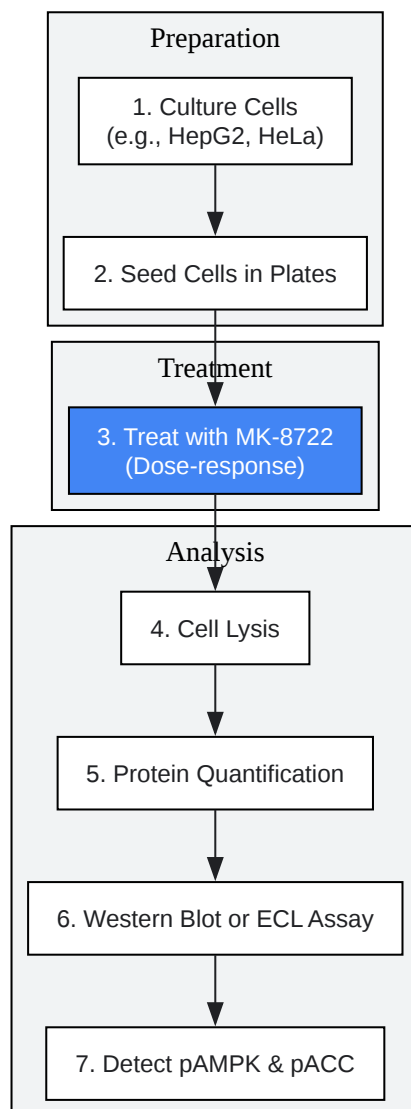


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Caption: Allosteric activation of AMPK by MK-8722.

Cellular Target Engagement Workflow

This diagram outlines the general workflow for assessing the effect of MK-8722 on the phosphorylation of AMPK and its downstream targets in a cellular context.



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